molecular formula C15H22O3 B1311879 Benzoic acid, 3-(octyloxy)- CAS No. 79785-45-8

Benzoic acid, 3-(octyloxy)-

Cat. No. B1311879
CAS RN: 79785-45-8
M. Wt: 250.33 g/mol
InChI Key: HWFCEJRFZZMNLX-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-(octyloxy)-” is an organic compound with the molecular formula C15H22O3 . It is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .


Molecular Structure Analysis

The molecule consists of a benzene ring to which a carboxyl functional group is linked . It contains a total of 40 bonds; 18 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

“Benzoic acid, 3-(octyloxy)-” is a crystalline, colorless solid . It has a molecular weight of 250.33 g/mol . The presence of the aromatic ring gives this compound a faintly pleasant odor .

Scientific Research Applications

Liquid Crystal Research

Benzoic acid, 3-(octyloxy)-, also known as 4-(octyloxy) benzoic acid (8OBA), has been extensively studied in the field of liquid crystals. Research has shown that 8OBA and its derivatives exhibit rich phase variance and are used in the formation of supra-molecular liquid crystals. These materials display a variety of thermal and phase behaviors, making them of interest for electro-optical applications. The influence of substituents, such as fluorine atoms, on the optical properties of these compounds has also been explored, demonstrating their potential in advanced material science and engineering (Fouzai et al., 2018).

Photoluminescence and Luminescence Efficiency

Benzoic acid, 3-(octyloxy)-, and its derivatives have been used to investigate the luminescent properties of lanthanide complexes. The influence of electron-withdrawing and electron-donating groups on the photophysical properties of these compounds has been a subject of interest. Studies indicate that substituents can significantly affect the luminescence efficiency of lanthanide complexes, offering insights into the design of materials with specific optical properties (Sivakumar et al., 2010).

Antibacterial Activity

Research into the antibacterial properties of benzoic acid derivatives has shown promising results. Structural modification of certain benzoic acid derivatives has been found to enhance antibacterial activity. These findings are crucial in the development of new antibacterial agents and contribute to our understanding of the chemical structure-activity relationship in antibacterial compounds (Satpute et al., 2018).

Thermodynamics and Energetics

The thermodynamics and energetics of benzoic acid, 3-(octyloxy)-, and its derivatives have been a focus of scientific inquiry. Research in this area aims to understand the enthalpic effects of introducing alkoxy chains in the benzoic acid ring. These studies provide valuable data for the design of thermodynamically stable compounds and for understanding the phase behavior of these molecules (Silva et al., 2010).

Safety And Hazards

“Benzoic acid, 3-(octyloxy)-” may cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

3-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-11-18-14-10-8-9-13(12-14)15(16)17/h8-10,12H,2-7,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCEJRFZZMNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442164
Record name Benzoic acid, 3-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-(octyloxy)-

CAS RN

79785-45-8
Record name Benzoic acid, 3-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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